3,5-Dibromo-1H-indazole
Overview
Description
3,5-Dibromo-1H-indazole is a heterocyclic organic compound with the chemical formula C7H4Br2N2 . It has a molecular weight of 275.93 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3,5-Dibromo-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 3,5-Dibromo-1H-indazole is 1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
3,5-Dibromo-1H-indazole is a solid compound . It has a molecular weight of 275.93 . The InChI code for this compound is 1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) .Scientific Research Applications
Synthesis of N-Heterocyclic Compounds
Research has shown that N-heterocyclic compounds, which include a wide range of dibromo-triazoles and amino derivatives, hold significant importance in medicinal chemistry, bio-conjugation, and materials science. The synthesis of these compounds often leverages 3,5-Dibromo-1H-indazole as a critical intermediate. For instance, the preparation of 3,5-dibromo-4-amino-1,2,4-triazole showcases the adaptability of dibromo-indazoles in generating biologically active and high systemic nature compounds with potential applications ranging from drug development to material engineering (Yu et al., 2014).
Advances in Organic Synthesis
The chemical reactivity of 3,5-Dibromo-1H-indazole towards NH-azoles has been explored to synthesize novel organic structures. These reactions have led to the formation of various azolylmethyl-dibromo-dihydrothiazolo compounds, enriching the arsenal of organic synthesis and providing new avenues for the development of pharmaceuticals and agrochemicals (Khaliullin et al., 2014).
Development of Monoamine Oxidase Inhibitors
Indazole derivatives, including those synthesized from 3,5-Dibromo-1H-indazole, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. These compounds exhibit subnanomolar potency and high selectivity, demonstrating the therapeutic potential of indazole-based structures in neuropharmacology (Tzvetkov et al., 2014).
Corrosion Inhibition
The synthesis and application of indazole derivatives on metal surfaces for corrosion protection highlight another facet of 3,5-Dibromo-1H-indazole's utility. These derivatives, when applied to copper surfaces, form self-assembled monolayers that significantly enhance corrosion resistance, showcasing the material science applications of indazole compounds (Qiang et al., 2018).
Enantioselective Synthesis
The catalytic use of 3,5-Dibromo-1H-indazole in enantioselective synthesis processes has been documented, offering a pathway to indazoles with a C3-quaternary chiral center. This research opens up new methodologies for the production of chiral molecules, critical in the pharmaceutical industry for the development of drugs with improved efficacy and reduced side effects (Ye et al., 2019).
Safety And Hazards
The safety information for 3,5-Dibromo-1H-indazole indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,5-dibromo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZZHYXRCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547237 | |
Record name | 3,5-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1H-indazole | |
CAS RN |
40598-76-3 | |
Record name | 3,5-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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